(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride
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Overview
Description
(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride is a compound that belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride typically involves the reaction of 6-methyl-1,4,5,6-tetrahydropyrimidine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A similar compound with a different substitution pattern.
6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine: Another related compound with similar structural features.
Uniqueness
(6-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C5H13ClN4 |
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Molecular Weight |
164.64 g/mol |
IUPAC Name |
(6-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H12N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h4H,2-3,6H2,1H3,(H2,7,8,9);1H |
InChI Key |
PVFGUPYKJVODDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C(N1)NN.Cl |
Origin of Product |
United States |
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